2-[2-(4-Octylphenoxy)ethoxy]ethanol
Overview
Description
2-[2-(4-Octylphenoxy)ethoxy]ethanol is an organic compound with the molecular formula C20H34O4. It is a member of the class of compounds known as alkylphenol ethoxylates, which are widely used as surfactants in various industrial applications. This compound is characterized by the presence of an octyl group attached to a phenoxyethanol backbone, making it a versatile chemical with numerous applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4-Octylphenoxy)ethoxy]ethanol typically involves the ethoxylation of 4-octylphenol. The process begins with the reaction of 4-octylphenol with ethylene oxide under basic conditions, usually in the presence of a catalyst such as potassium hydroxide. The reaction proceeds through a series of ethoxylation steps, resulting in the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pressure, and reactant concentrations is maintained. The process involves continuous feeding of ethylene oxide and 4-octylphenol into the reactor, with the reaction mixture being continuously stirred to ensure uniformity. The product is then purified through distillation or other separation techniques to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions: 2-[2-(4-Octylphenoxy)ethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted phenoxyethanol derivatives.
Scientific Research Applications
2-[2-(4-Octylphenoxy)ethoxy]ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and solubilization.
Biology: Employed in cell culture and molecular biology techniques as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of cleaning agents, detergents, and emulsifiers in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[2-(4-Octylphenoxy)ethoxy]ethanol primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to solubilize hydrophobic substances. This property is particularly useful in biological and industrial applications where the solubilization of hydrophobic compounds is required. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, leading to the disruption of cell membranes and solubilization of membrane-bound proteins.
Comparison with Similar Compounds
Nonylphenol ethoxylates: Similar in structure but with a nonyl group instead of an octyl group.
Triton X-100: A widely used surfactant with a similar ethoxylated phenol structure but different alkyl chain length.
Octylphenol ethoxylates: Compounds with varying degrees of ethoxylation, resulting in different surfactant properties.
Uniqueness: 2-[2-(4-Octylphenoxy)ethoxy]ethanol is unique due to its specific octyl group and degree of ethoxylation, which confer distinct surfactant properties. Its balance of hydrophobic and hydrophilic regions makes it particularly effective in solubilizing a wide range of compounds, making it a valuable tool in both research and industrial applications.
Properties
IUPAC Name |
2-[2-(4-octylphenoxy)ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)21-16-15-20-14-13-19/h9-12,19H,2-8,13-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTRTIUWHYPKTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)OCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563106 | |
Record name | 2-[2-(4-Octylphenoxy)ethoxy]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60563106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51437-90-2 | |
Record name | 4-Octylphenol diethoxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51437-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-(4-Octylphenoxy)ethoxy]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60563106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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